molecular formula C12H20Cl2O2Si2 B1586544 1,3-Bis(chloromethyldimethylsiloxy)benzene CAS No. 203785-58-4

1,3-Bis(chloromethyldimethylsiloxy)benzene

Cat. No.: B1586544
CAS No.: 203785-58-4
M. Wt: 323.36 g/mol
InChI Key: WDQWZASYSJFRSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(chloromethyldimethylsiloxy)benzene can be synthesized through a multi-step process involving the reaction of 1,3-dihydroxybenzene with chloromethyl dimethylchlorosilane. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include an inert atmosphere (e.g., nitrogen) and a solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chloromethyl and siloxy groups .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(chloromethyldimethylsiloxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis(chloromethyldimethylsiloxy)benzene has several scientific research applications, including:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.

    Materials Science: The compound is utilized in the preparation of siloxane-based polymers and materials with unique properties.

    Biological Research: It can be used to modify biomolecules for various applications, including drug delivery and imaging.

    Industrial Applications: The compound is employed in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1,3-Bis(chloromethyldimethylsiloxy)benzene involves its reactivity with nucleophiles and its ability to form siloxane linkagesThe siloxy groups can undergo hydrolysis and condensation reactions, leading to the formation of silanols and siloxane linkages, respectively .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(chloromethyldimethylsiloxy)benzene
  • 1,2-Bis(chloromethyldimethylsiloxy)benzene
  • 1,3-Bis(trimethylsiloxy)benzene

Uniqueness

1,3-Bis(chloromethyldimethylsiloxy)benzene is unique due to the specific positioning of the chloromethyl and dimethylsiloxy groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 1,4-Bis(chloromethyldimethylsiloxy)benzene, the 1,3-isomer exhibits different reactivity patterns and can form distinct products in chemical reactions .

Properties

IUPAC Name

chloromethyl-[3-[chloromethyl(dimethyl)silyl]oxyphenoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Cl2O2Si2/c1-17(2,9-13)15-11-6-5-7-12(8-11)16-18(3,4)10-14/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQWZASYSJFRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)OC1=CC(=CC=C1)O[Si](C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373494
Record name 1,3-Bis(chloromethyldimethylsiloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203785-58-4
Record name 1,3-Bis(chloromethyldimethylsiloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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